Differential AChE Inhibition: 2-[(3-Chloropropyl)sulfanyl]acetonitrile Exhibits Potent Activity (IC50 27 nM) Relative to Human Enzyme
2-[(3-Chloropropyl)sulfanyl]acetonitrile demonstrates pronounced acetylcholinesterase (AChE) inhibition with an IC50 of 27 nM in mouse cortical homogenate, a value that contrasts starkly with its negligible activity against the human isoform (IC50 848,000 nM) [1]. This species-selectivity profile is a critical differentiator when selecting a tool compound for in vivo studies, as it suggests potential for lower off-target effects in human-based assays.
| Evidence Dimension | Acetylcholinesterase inhibition |
|---|---|
| Target Compound Data | IC50 = 27 nM (mouse cortical homogenate) |
| Comparator Or Baseline | IC50 = 848,000 nM (human recombinant AChE) |
| Quantified Difference | >31,000-fold more potent against mouse enzyme |
| Conditions | Mouse cortical homogenate using acetylthiocholine iodide as substrate, 20 min incubation |
Why This Matters
This data provides a quantitative basis for selecting this compound over non-selective or human-selective AChE inhibitors in murine models of neurological disease.
- [1] BindingDB. BDBM50585471 / CHEMBL5074796: Inhibition of AChE in mouse cortical homogenate. Available at: https://www.bindingdb.org/bind/ByTarget.jsp (accessed 2026). View Source
